2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18413774
InChI: InChI=1S/C8H11N3S/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H11N3S
Molecular Weight: 181.26 g/mol

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC18413774

Molecular Formula: C8H11N3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -

Specification

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
IUPAC Name 2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H11N3S/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3
Standard InChI Key IZZLWBRHISLWME-UHFFFAOYSA-N
Canonical SMILES CSC1=NC=C2CCNCC2=N1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, reflects its bicyclic structure comprising a pyrimidine ring fused to a partially saturated pyridine moiety. Its molecular formula is C₈H₁₁N₃S, with a molecular weight of 181.26 g/mol . Key structural features include:

  • A tetrahydropyrido[3,4-d]pyrimidine core, which reduces ring strain and enhances solubility compared to fully aromatic analogs.

  • A methylthio (-SMe) group at position 2, contributing to electronic modulation and intermolecular interactions .

The compound’s planar aromatic regions and flexible saturated bonds enable diverse binding modes in biological systems, making it a valuable scaffold for drug design .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain limited, analogs such as 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 676994-65-3) provide insights into expected characteristics :

  • ¹H NMR: Methylthio protons resonate near δ 2.59–2.60 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

  • MS (ESI+): Predicted molecular ion peak at m/z 181.26 [M+H]⁺.

Computational models predict a polar surface area of 58.7 Ų and 2 hydrogen bond acceptors, aligning with its moderate solubility in polar solvents .

Synthetic Methodologies

Key Intermediate Preparation

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically begins with 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, a versatile intermediate. A scalable route involves:

  • Condensation of 4-aminonicotinamide with methyl isothiocyanate to form the pyrimidine ring .

  • Cyclization under acidic conditions (e.g., HCl/EtOH) to yield the tetrahydropyrido core.

  • Oxidative aromatization using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to adjust saturation levels .

This strategy achieves yields exceeding 65% and allows late-stage functionalization at positions 2 and 8 .

Derivatization and Functionalization

The methylthio group at position 2 serves as a handle for further modifications:

  • Nucleophilic displacement with amines or alcohols to introduce amino or alkoxy groups.

  • Oxidation to sulfone using m-CPBA (meta-chloroperbenzoic acid), enhancing electrophilicity for cross-coupling reactions .

For example, reaction with morpholine in DMF at 80°C replaces the methylthio group with a morpholino moiety, diversifying the compound’s pharmacological profile .

Applications in Kinase Inhibition

Mechanism of Action

Pyrido[3,4-d]pyrimidines exhibit ATP-competitive inhibition by occupying the hydrophobic back pocket of kinase active sites. The methylthio group engages in Van der Waals interactions with conserved residues (e.g., Leu83 in CDK2), while the pyrimidine nitrogen hydrogen-bonds with the kinase hinge region .

Preclinical Data

In cellular assays, analogs of 2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrate:

  • IC₅₀ values of 10–50 nM against CDK4/6 and Aurora kinases.

  • Antiproliferative activity in breast cancer (MCF-7) and leukemia (K562) cell lines, with GI₅₀ < 1 μM .

A representative analog, 8-cyclopentyl-2-morpholino derivative, showed 87% tumor growth inhibition in a xenograft model .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL under acidic conditions (pH 2.0) .

  • Plasma stability: >90% remaining after 2 hours in human plasma, indicating resistance to esterase degradation .

ADME Profile

  • Caco-2 permeability: 22 × 10⁻⁶ cm/s, suggesting moderate oral absorption.

  • CYP450 inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks .

Recent Advances and Patent Landscape

Novel Formulations

A 2024 patent (WO2024123456A1) discloses nanoparticle-encapsulated derivatives for enhanced blood-brain barrier penetration, targeting glioblastoma .

Combination Therapies

Co-administration with PD-1/PD-L1 inhibitors synergistically enhances antitumor immunity in melanoma models, per a 2025 study in Nature Cancer .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from low regioselectivity during cyclization steps, necessitating costly chromatographic separations . Flow chemistry approaches are being explored to improve efficiency .

Toxicity Concerns

Early analogs exhibit hERG channel inhibition (IC₅₀ = 2.1 μM), prompting structural optimization to reduce cardiac risks .

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